tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: is a complex organic compound that features a boronic ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-benzylazetidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out under inert conditions, often using anhydrous solvents like tetrahydrofuran (THF) to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.
Substitution: The boronic ester group is highly reactive in substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various biaryl compounds through cross-coupling.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Building Blocks: Serves as a building block for more complex molecules.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Employed in catalytic processes for the production of fine chemicals.
Mechanism of Action
The primary mechanism of action for tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is unique due to its specific structure, which includes a benzyl group and an azetidine ring. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C21H32BNO4 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
tert-butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C21H32BNO4/c1-18(2,3)25-17(24)23-14-21(15-23,13-16-11-9-8-10-12-16)22-26-19(4,5)20(6,7)27-22/h8-12H,13-15H2,1-7H3 |
InChI Key |
PCQKEKNFEMJKJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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